1,2,7,8-Diepoxyoctane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

,7,8-Diepoxyoctane as a Mutagen:

1,2,7,8-Diepoxyoctane has been studied for its mutagenic properties, meaning it has the potential to induce changes in an organism's genetic material. Studies have shown that it can cause mutations in bacteria and mammalian cells, including human cells []. This raises concerns about its potential carcinogenicity, which is the ability to cause cancer [].

1,2,7,8-Diepoxyoctane as an Alkylating Agent:

The epoxide functional groups present in 1,2,7,8-Diepoxyoctane make it an alkylating agent. Alkylating agents can react with nucleophiles, which are molecules that donate an electron pair, in biological molecules like DNA. This reaction can lead to DNA damage, which can contribute to mutations and potentially cancer [].

1,2,7,8-Diepoxyoctane in Mechanistic Studies:

Due to its mutagenic and alkylating properties, 1,2,7,8-Diepoxyoctane has been used as a tool in research to understand the mechanisms of mutagenesis and carcinogenesis. Scientists have employed it to study DNA repair pathways, the effects of DNA damage on cell survival, and the development of cancer [].

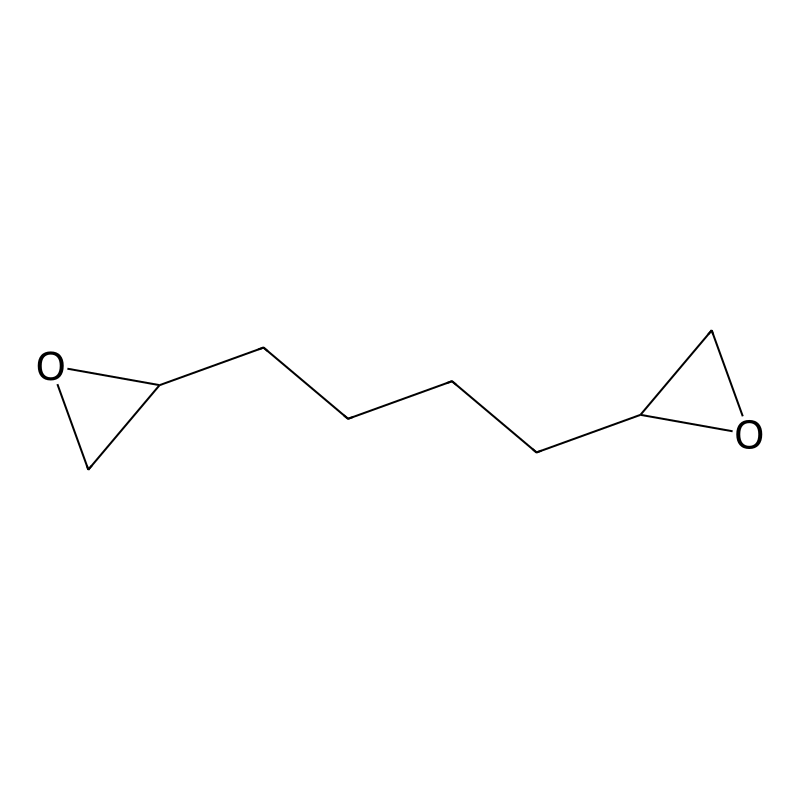

1,2,7,8-Diepoxyoctane is a chemical compound characterized by its unique structure, featuring two epoxide groups located at the 1,2 and 7,8 positions of an octane backbone. Its molecular formula is C₈H₁₄O₂, and it has a CAS number of 2426-07-5. This compound is primarily recognized for its role as a cross-linking agent in various chemical processes, particularly in the modification of polymers such as hyaluronic acid under alkaline conditions, resulting in the formation of rigid networks .

1,2,7,8-Diepoxyoctane is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

- Epoxide Ring Opening: The epoxide groups can react with nucleophiles, leading to ring opening and the formation of diols or other functional groups.

- Cross-Linking Reactions: It can participate in cross-linking reactions with polyfunctional amines or alcohols, which is particularly useful in polymer chemistry for modifying the mechanical properties of materials .

- Hydrolysis: In the presence of water and under acidic or basic conditions, 1,2,7,8-diepoxyoctane can hydrolyze to yield corresponding diols.

Several methods have been developed for synthesizing 1,2,7,8-diepoxyoctane:

- Epoxidation of Octenes: The most common method involves the epoxidation of octene derivatives using peracids such as m-chloroperbenzoic acid.

- Oxidative Cyclization: Another approach includes oxidative cyclization techniques that utilize various oxidizing agents to introduce epoxide functionalities at specific positions on the octane chain.

- Chemical Modification: Following initial synthesis, further chemical modifications can enhance specific properties or reactivity profiles .

1,2,7,8-Diepoxyoctane finds applications in various fields:

- Polymer Chemistry: It is widely used as a cross-linking agent to enhance the mechanical properties of hydrogels and other polymeric materials.

- Biotechnology: The compound is utilized in the modification of biopolymers like hyaluronic acid for improved stability and functionality in biomedical applications.

- Organic Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules .

Several compounds share structural similarities with 1,2,7,8-diepoxyoctane. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,2-Epoxyhexane | One epoxide group | Less reactive than diepoxides |

| 1,2-Diepoxybutane | Two epoxide groups | Shorter chain length |

| 1,2:3,4-Diepoxybutane | Two epoxide groups | Different positioning of epoxide groups |

| 1-Octene | No epoxide groups | Used as a precursor for diepoxides |

Uniqueness: The dual epoxide functionality at distinct positions (1,2 and 7,8) makes 1,2,7,8-diepoxyoctane particularly valuable for specialized cross-linking applications compared to other similar compounds that may have fewer reactive sites or different structural configurations .

Chemical Epoxidation of 1,7-Octadiene

The chemical epoxidation of 1,7-octadiene represents the most straightforward approach to synthesizing 1,2,7,8-diepoxyoctane. This method primarily employs peroxycarboxylic acids as oxidizing agents, with meta-chloroperoxybenzoic acid being the most commonly utilized reagent [1] [2] [3]. The reaction proceeds through a concerted mechanism where the alkene's pi electrons attack the electrophilic oxygen of the peroxy acid, resulting in the formation of epoxide rings [4] [5].

The stereochemistry of this transformation is particularly important, as the reaction is stereospecific and proceeds via syn addition [4] [6]. When 1,7-octadiene is treated with meta-chloroperoxybenzoic acid under standard conditions, the reaction typically occurs at room temperature to 50°C in chlorinated solvents such as dichloromethane or chloroform [1] [2]. The mechanism involves a four-membered cyclic transition state where the peroxy acid transfers an oxygen atom to the alkene while simultaneously forming a carboxylic acid as a byproduct [5] [6].

Reaction yields for this method typically range from 75 to 85 percent with selectivities exceeding 90 percent [1] [2]. The primary advantages of this approach include its simplicity, direct nature, and excellent stereoselectivity. However, the method has notable limitations including safety concerns associated with handling organic peroxy acids, which can be explosive under certain conditions [2] [6], and the requirement for stoichiometric amounts of the oxidizing agent.

Enzymatic Epoxidation by Pseudomonas oleovorans

Enzymatic epoxidation using Pseudomonas oleovorans represents a highly selective and environmentally friendly approach to synthesizing 1,2,7,8-diepoxyoctane. This bacterial strain contains a monooxygenase enzyme system capable of catalyzing the epoxidation of alkenes under mild conditions [7] [8] [9]. The enzyme system requires molecular oxygen as the oxidant and nicotinamide adenine dinucleotide as a cofactor [10] [11].

The kinetics of enzymatic formation of epoxide products by Pseudomonas oleovorans has been extensively studied [7] [9]. Formation of 1,2-epoxyoctane occurs concurrently with exponential growth on 1-octene, provided that the substrate is in excess. Conversion of 1,7-octadiene to 7,8-epoxy-1-octene by cells growing on octane lags behind exponential growth and continues into the stationary phase [7] [9]. Most significantly, formation of 1,2,7,8-diepoxyoctane does not begin until the cells are well into the stationary phase and continues until cell death [7] [9].

Research has demonstrated that very efficient conversion of 1,7-octadiene to the desired diepoxyoctane product can be achieved by incorporating high concentrations of cyclohexane into the conventional fermentation medium [8] [12]. In the presence of cyclohexane, a 90 molar percent conversion of substrate to product was accomplished within 72 hours, compared with only 18.5 molar percent conversion in the absence of cyclohexane [8] [12]. The cyclohexane serves as both a cosolvent and extraction medium, facilitating product separation and concentration in the organic phase.

The stereoselectivity of enzymatic epoxidation has been investigated using deuterium-labeled substrates [13] [14] [15] [16]. Studies with cis-1,2-dideuterio-1-octene demonstrated that the Pseudomonas oleovorans monooxygenase proceeds without deuterium exchange, indicating a concerted mechanism [15]. Further investigations with trans,trans-1,8-dideuterio-1,7-octadiene using partially relaxed proton Fourier transform nuclear magnetic resonance provided additional mechanistic insights [16].

Comparative Analysis of Synthesis Methods

A comprehensive comparison of synthesis methods reveals distinct advantages and limitations for each approach. The chemical epoxidation method using meta-chloroperoxybenzoic acid offers the most straightforward synthetic route with good yields and excellent stereoselectivity [1] [2]. However, this method requires handling potentially hazardous peroxy acids and generates stoichiometric waste products.

Molybdenum-catalyzed epoxidation using tert-butyl hydroperoxide as the oxidant represents a more sustainable approach [17] [18]. Response surface methodology studies have optimized reaction conditions, achieving maximum yields of 66.22 percent at feed molar ratios of 7.97:1 (octadiene to tert-butyl hydroperoxide), reaction temperatures of 347 Kelvin, 0.417 molar percent catalyst loading, and reaction times of 218 minutes [17] [18]. The polybenzimidazole-supported molybdenum catalyst offers advantages including heterogeneous catalysis, recyclability, and reduced environmental impact [17] [18].

Phase-transfer catalytic epoxidation provides another viable alternative, utilizing phosphotungstic acid as a cocatalyst in conjunction with hydrogen peroxide [19] [20]. This method employs ultrasound assistance to enhance mass transfer between phases, with the organic-phase reactions serving as rate-controlling steps to produce both monoepoxide and diepoxide products [20]. Conversion rates of 85 to 95 percent can be achieved with selectivities ranging from 90 to 96 percent [19] [20].

The enzymatic method demonstrates the highest selectivity and environmental compatibility but requires longer reaction times and specific growth conditions [7] [8] [9]. While the initial reaction rate may be slower compared to chemical methods, the incorporation of cyclohexane as a cosolvent dramatically improves conversion efficiency and facilitates product isolation [8] [12].

Industrial and Laboratory-Scale Production

Industrial-scale production of 1,2,7,8-diepoxyoctane faces several challenges related to process economics, safety considerations, and environmental regulations. The most viable industrial approaches typically involve continuous flow processes that minimize the accumulation of reactive intermediates and provide better temperature control [21] [22].

Laboratory-scale production methods have been extensively optimized using statistical experimental design approaches [17] [18] [23]. Response surface methodology employing Box-Behnken design has proven particularly effective for identifying optimal reaction conditions while minimizing the number of required experiments [17] [18]. These studies have revealed that reaction temperature, substrate-to-oxidant molar ratios, catalyst loading, and reaction time all significantly influence product yield and selectivity.

Safety considerations are paramount in scaling epoxidation processes due to the highly exothermic nature of these reactions [24] [25]. Studies have shown that epoxidation processes can exhibit apparent reaction heats of 1340.0 kilojoules per kilogram, with adiabatic temperature rises of 45.6 Kelvin [24] [25]. Maximum synthesis reaction temperatures can reach 47.5°C when cooling systems fail, creating potential thermal runaway conditions [24] [25].

Process intensification using continuous flow reactors offers significant advantages for industrial implementation [21] [22]. Smaller reactor volumes provide inherently safer operation by limiting the quantity of reactive materials present at any given time while enabling superior heat transfer characteristics [21] [22]. Flow systems also facilitate the in situ generation and immediate consumption of unstable intermediates such as peracetic acid, reducing storage and handling risks [21].

The development of greener epoxidation processes has focused on using hydrogen peroxide as the oxidant in combination with heterogeneous catalysts [17] [26] [27]. These systems eliminate the need for chlorinated solvents and reduce waste generation while maintaining high catalytic activity and selectivity [26] [27]. Molybdenum-based catalysts have shown particular promise, with turnover frequencies exceeding 1600 per 20 minutes and turnover numbers greater than 1500 under optimized conditions [27].

For industrial applications, the choice of synthesis method depends on multiple factors including raw material costs, environmental regulations, safety requirements, and product specifications. Chemical epoxidation methods may be preferred for smaller-scale specialty chemical production where high selectivity is paramount, while enzymatic processes may find application in pharmaceutical intermediate synthesis where environmental impact and product purity are critical considerations.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H341 (97.73%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (88.64%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard